molecular formula C21H24ClF3N2O2S B4213325 N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid

N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid

Cat. No.: B4213325
M. Wt: 460.9 g/mol
InChI Key: SNACSVZQEOGYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid: is a complex organic compound that features a piperidine ring substituted with a 2-chlorophenyl group and a 4-(methylthio)benzyl group The trifluoroacetate moiety is often used to enhance the solubility and stability of the compound

Properties

IUPAC Name

N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2S.C2HF3O2/c1-23-17-8-6-15(7-9-17)14-22-12-10-16(11-13-22)21-19-5-3-2-4-18(19)20;3-2(4,5)1(6)7/h2-9,16,21H,10-14H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNACSVZQEOGYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)NC3=CC=CC=C3Cl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Substitution with 2-Chlorophenyl Group: The piperidine ring is then subjected to a nucleophilic substitution reaction with 2-chlorophenyl chloride under basic conditions.

    Introduction of 4-(Methylthio)benzyl Group: The 4-(methylthio)benzyl group is introduced via a Friedel-Crafts alkylation reaction using 4-(methylthio)benzyl chloride and an aluminum chloride catalyst.

    Formation of Trifluoroacetate Salt: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylthio group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the methylthio group.

    Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.

    Substitution: Sodium methoxide or potassium tert-butoxide for nucleophilic substitution reactions.

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Amines: From reduction of nitro groups.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the development of new biochemical assays.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
  • Studied for its interactions with various biological targets.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Conclusion

N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool for scientists and researchers exploring new frontiers in chemistry, biology, and medicine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 2
N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.